molecular formula C16H14N4O B7509204 N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide

N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide

Cat. No. B7509204
M. Wt: 278.31 g/mol
InChI Key: VSRUWIVGMKAWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. MPPC is a pyrazole derivative that has been synthesized through various methods and has been widely studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of MPCC is not well understood, but it has been suggested that it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MPCC has been found to have various biochemical and physiological effects. In vitro studies have shown that MPCC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MPCC has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are known to contribute to inflammation.

Advantages and Limitations for Lab Experiments

MPCC has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple reagents. MPCC is also soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one of the limitations of MPCC is its low solubility in water, which may limit its use in some experiments.

Future Directions

MPCC has several potential applications in different fields of scientific research. Some of the future directions for MPCC research include:
1. Studying the potential of MPCC as an anti-inflammatory agent in animal models of inflammatory diseases.
2. Investigating the mechanism of action of MPCC and its interaction with NF-κB pathway.
3. Studying the potential of MPCC as a therapeutic agent for other diseases such as cancer and neurodegenerative disorders.
4. Developing new synthetic methods for MPCC that can improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of MPCC in vivo to understand its bioavailability and toxicity.
Conclusion:
In conclusion, MPCC is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in different fields. MPCC has been found to have anti-inflammatory properties and inhibits the production of pro-inflammatory cytokines. Future research on MPCC may lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of MPCC has been carried out through various methods, including the use of different reagents and catalysts. One of the commonly used methods for synthesizing MPCC is by reacting 5-methylpyridin-2-amine with 1-phenylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified through column chromatography to obtain the desired product.

Scientific Research Applications

MPCC has been widely studied for its potential applications in different fields of scientific research. One of the significant applications of MPCC is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory agent. MPCC has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-7-8-15(17-11-12)18-16(21)14-9-10-20(19-14)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRUWIVGMKAWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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